molecular formula C7H5BrClNO2 B6197561 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid CAS No. 2731009-75-7

5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Cat. No.: B6197561
CAS No.: 2731009-75-7
M. Wt: 250.5
InChI Key:
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Description

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO2. This compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid typically involves the bromination and chlorination of 4-methylpyridine-2-carboxylic acid. The process can be summarized as follows:

    Bromination: 4-methylpyridine-2-carboxylic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position of the pyridine ring.

    Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 6-position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms, as well as the carboxylic acid group, can form covalent or non-covalent interactions with these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-methylpyridine: Similar structure but lacks the carboxylic acid group.

    6-Chloro-4-methylpyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.

    4-Methylpyridine-2-carboxylic acid: Lacks both bromine and chlorine atoms.

Uniqueness

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, as well as the carboxylic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.

Properties

CAS No.

2731009-75-7

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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